Maximin-H11
Description
Contextualization within Endogenous Biologically Active Peptide Systems
Maximin-H11 is a member of a vast and diverse group of molecules known as endogenous biologically active peptides. These peptides are produced by an organism's own cells and tissues and play crucial roles in a multitude of physiological processes. In amphibians, the skin is a particularly rich source of these bioactive peptides, which are key components of their innate immune system. bioline.org.brresearchgate.net The skin secretions of amphibians like the Giant fire-bellied toad (Bombina maxima) contain a complex cocktail of molecules, including antimicrobial peptides, neuropeptides, and protease inhibitors, all of which contribute to the animal's survival. bioline.org.brresearchgate.net
This compound belongs to a specific family of antimicrobial peptides (AMPs) called maximins, which are further divided into different groups. nih.gov These peptides are synthesized as part of larger precursor proteins and are then processed to release the mature, active peptide. nih.gov The diversity of these peptides, even within a single species, is a testament to the evolutionary pressures that have shaped these sophisticated chemical defense systems. acs.org
Historical Trajectory of this compound Discovery and Early Characterization
This compound was first isolated and characterized from the skin secretions of the Giant fire-bellied toad, Bombina maxima, a species found in Yunnan, China. nih.govnih.gov The initial discovery of maximins involved the collection of skin secretions, followed by purification and sequencing of the individual peptides. nih.gov
Researchers identified two main groups of peptides in these secretions: maximins and maximins H. nih.gov this compound falls into the latter category. nih.gov Early studies focused on determining the primary structure, or amino acid sequence, of these peptides. nih.govnovoprolabs.com This foundational work was crucial for understanding their relationship to other known amphibian peptides and for paving the way for further investigation into their biological activities. The amino acid sequence of this compound has been identified as Ile-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Ile-Lys-Lys-Ile. novoprolabs.comuniprot.org
This compound in Amphibian Biological Defense Mechanisms and Natural Ecology
In its natural ecological context, this compound serves as a crucial component of the Bombina maxima's defense against a wide range of microbial pathogens. acs.org The moist skin of amphibians is a vulnerable surface, susceptible to infection by bacteria and fungi present in their environment. researchgate.net The secretion of antimicrobial peptides like this compound provides a first line of defense, helping to prevent infections and maintain the health of the skin, which is also vital for respiration and osmoregulation. bioline.org.bryoutube.com
The production of these peptides is a key bio-adaptive trait, allowing these amphibians to thrive in environments teeming with potential threats. bioline.org.br The complex mixture of peptides found in the skin secretions can have a synergistic effect, with different peptides targeting various types of microorganisms. acs.org This chemical arsenal (B13267) is a primary reason why amphibians, despite their permeable skin, are successful in diverse and often challenging habitats. youtube.comlafeber.comslideshare.net
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVLGLVGSALGGLIKKI |
Origin of Product |
United States |
Origin, Biosynthesis, and Isolation Methodologies
Zoological Origin and Anatomical Distribution
Maximin-H11 is a naturally occurring peptide found in the skin secretions of the Chinese Red Belly Toad, Bombina maxima. nih.govebi.ac.uk This amphibian, native to China, produces a diverse array of bioactive peptides within its skin, which serve as a crucial component of its defense mechanisms against predators and microbial pathogens. nih.govzoores.ac.cn The skin of Bombina maxima is a rich source of these peptides, which are synthesized and stored in specialized granular glands distributed throughout the dermal layer. zoores.ac.cn When the toad is threatened or injured, it releases these secretions, which contain a cocktail of biologically active molecules, including this compound.
The anatomical distribution of maximin peptides is primarily concentrated in the skin, a key interface between the organism and its environment. zoores.ac.cn Studies on the proteome of Bombina maxima skin secretions have revealed a remarkable diversity of peptides, highlighting the skin as a sophisticated biochemical factory. zoores.ac.cn
Precursor Processing and Post-Translational Modifications
The biosynthesis of this compound involves a multi-step process that begins with the translation of a larger precursor protein. nih.gov Analysis of cDNA sequences from the skin of Bombina maxima has shown that a single precursor protein can encode for one maximin peptide and one maximin H peptide. nih.gov This precursor undergoes a series of processing events to yield the final, active peptide.
Following translation, the precursor protein is subject to several post-translational modifications (PTMs), which are critical for the structure and function of the resulting peptide. beckman.itcreative-proteomics.com These modifications can include the cleavage of the precursor at specific sites to release the smaller, active peptide. nih.gov Other common PTMs that occur in peptides include amidation at the C-terminus, a modification that is frequently observed in antimicrobial peptides and can enhance their biological activity and stability. The precise nature and sequence of these modifications are crucial in transforming the inactive precursor into the potent this compound peptide.
| Modification Type | Description | Significance |
| Proteolytic Cleavage | The precursor protein is cleaved by enzymes to release the final peptide sequence. nih.gov | Activates the peptide from its inactive precursor form. |
| C-terminal Amidation | The addition of an amide group to the C-terminal end of the peptide. | Often enhances stability and biological activity. |
| Other PTMs | May include glycosylation, phosphorylation, or other modifications that can influence peptide structure and function. beckman.it | Can diversify the function and targeting of the peptide. |
Advanced Methodologies for Isolation and Purification from Natural Sources
The isolation and purification of this compound from the complex mixture of peptides present in the skin secretions of Bombina maxima require sophisticated and multi-step methodologies. A common initial step involves the induction of skin secretions, often through a mild, non-harmful stimulation. The collected secretions are then subjected to a series of chromatographic techniques to separate the various components.
A typical purification protocol involves an initial size-exclusion chromatography step, such as using Sephadex G-75 or G-50, to separate molecules based on their size. zoores.ac.cn This is often followed by reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique that separates peptides based on their hydrophobicity. zoores.ac.cn By using a gradient of an organic solvent, researchers can effectively resolve individual peptides, including this compound, from the mixture. The purity of the isolated peptide is then confirmed using techniques like mass spectrometry, which also provides an accurate molecular weight. zoores.ac.cn
| Technique | Principle | Purpose in this compound Isolation |
| Size-Exclusion Chromatography | Separates molecules based on their size and shape. zoores.ac.cn | Initial fractionation of the crude skin secretion to separate peptides from larger proteins and other molecules. |
| Reverse-Phase HPLC | Separates molecules based on their hydrophobicity. zoores.ac.cn | High-resolution purification of this compound from other peptides with similar sizes but different polarities. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. zoores.ac.cn | To identify and confirm the molecular weight of the purified this compound and assess its purity. |
Recombinant Expression Systems and Biotechnological Production Strategies
Due to the limited availability of natural sources and the complexities of purification, biotechnological approaches for the production of this compound have been explored. Recombinant DNA technology offers a promising alternative for producing large quantities of this peptide with high purity. numberanalytics.com This process involves inserting the gene that codes for this compound into a suitable expression vector, which is then introduced into a host organism. wiley.com
Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-understood genetics. wiley.com However, producing peptides like this compound in bacterial systems can sometimes be challenging due to potential toxicity to the host or the lack of necessary post-translational modifications. To overcome these challenges, researchers may employ strategies such as expressing the peptide as a fusion protein, which can improve stability and facilitate purification.
More advanced expression systems, such as yeast or mammalian cells, can also be utilized. onjcri.org.au These eukaryotic systems possess the cellular machinery for more complex post-translational modifications, which may be crucial for the full biological activity of certain peptides. The choice of expression system depends on various factors, including the specific characteristics of the peptide and the desired yield. evitria.com
| Expression System | Advantages | Considerations for this compound Production |
| Escherichia coli | Rapid growth, high yield, low cost. wiley.com | May lack the machinery for certain post-translational modifications; potential for inclusion body formation. |
| Yeast (e.g., Pichia pastoris) | Capable of some post-translational modifications, high-density cell culture. | Secretion of the peptide can simplify purification. |
| Mammalian Cells | Can perform complex post-translational modifications, ensuring proper protein folding. onjcri.org.au | More complex and expensive to culture compared to microbial systems. |
Molecular Structure and Conformational Dynamics
Primary Amino Acid Sequence Elucidation and Homology Analysis
Maximin-H11 is a member of the maximin family of peptides, which are derived from the skin of the Giant fire-bellied toad, Bombina maxima. uniprot.org The peptide is synthesized as part of a larger precursor protein. The UniProt database entry Q58T64 corresponds to the precursor protein named "Maximins 3/H11 type 2". uniprot.org This precursor is 144 amino acids in length and undergoes post-translational processing to release the mature, active peptide. uniprot.org
The full precursor sequence contains the signal peptide, a propeptide region, and the sequence of the mature peptide itself. uniprot.org The homology of this compound lies with other amphibian defense peptides, particularly within the maximin family, which share conserved structural motifs despite variations in their amino acid sequences. uniprot.orguniprot.org
| Region | Sequence |
|---|---|
| Full Precursor (1-144) | MKFIPSLLFC LVLLFASLII TQEETDQRKV EEVKEEVKPE EPEPEPEPEP KRYGILGFFH SIKGSVSAFG KAFKEGATKV LKSIVQAIKC KLSGTKSPSS PLAELEKLPG LSSLLSSLFH QLLGQQIL |
Three-Dimensional Structural Determination via High-Resolution Spectroscopic Techniques (e.g., Solution NMR, Circular Dichroism)
The three-dimensional structure of the related peptide, Maximin 3, which is also derived from the Q58T64 precursor, has been determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy (PDB ID: 6HZ2). rcsb.org The study was conducted in a solution of 50% water and 50% 2,2,2-trifluoroethanol (B45653) (TFE), a solvent known to mimic the hydrophobic environment of a cell membrane and induce helical structures in peptides.
The NMR analysis revealed that Maximin 3 adopts a distinct amphipathic α-helical conformation extending from residue Glycine-1 (G1) to Alanine-22 (A22). rcsb.org The C-terminal region of the peptide was found to be more flexible, existing as a coil structure but with some helical propensity. rcsb.org This amphipathic nature, with a clear separation of hydrophobic and polar residues on opposite faces of the helix, is a hallmark of many membrane-active peptides. rcsb.org
| Structural Feature | Description |
|---|---|
| Secondary Structure | α-helical from residue 1 to 22; C-terminal coil |
| Environment | 50% H₂O / 50% TFE-d₃ solution |
| Key Characteristic | Amphipathic, with distinct polar and hydrophobic faces |
Circular Dichroism (CD) spectroscopy is another powerful technique for analyzing the secondary structure of proteins and peptides in solution. isbg.frcasss.org CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com Different secondary structures give rise to characteristic CD spectra. For an α-helical protein, the spectrum is defined by two strong negative bands at approximately 222 nm and 208 nm, and an intense positive band around 190 nm. mdpi.com Given the α-helical structure of Maximin 3 determined by NMR, its CD spectrum is expected to exhibit these characteristic features, confirming its helical content in a membrane-mimicking environment.
Conformational Flexibility and Stability in Varying Biophysical Environments
The conformation of this compound is highly dependent on its biophysical environment. The use of a water/TFE mixture in the NMR study was necessary because many peptides of this type are unstructured or exist as random coils in a purely aqueous solution but fold into their characteristic helical structure upon encountering a less polar environment, such as a cell membrane. rcsb.org
This conformational flexibility is crucial for its function. The peptide can transition from a disordered state in an aqueous medium to a well-defined α-helical structure at a membrane interface. Further evidence of its flexibility comes from molecular dynamics simulations, which modeled the peptide's interaction with sodium dodecyl sulfate (B86663) (SDS) micelles, a common proxy for bacterial membranes. rcsb.org These simulations showed that while the peptide largely maintained its α-helical conformation, it displayed notable flexibility around specific residues, namely Glycine-9 (G9) and Glycine-16 (G16). rcsb.org This localized flexibility may play a significant role in its interaction and orientation within a lipid bilayer.
Computational Modeling of this compound Conformation and Folding Pathways
Computational modeling, specifically molecular dynamics (MD) simulations, has been employed to supplement experimental data and provide deeper insight into the behavior of this compound at the molecular level. As part of the structural study of Maximin 3, MD simulations were used to model its interaction with an SDS micelle. rcsb.org
These simulations provided a dynamic view of the peptide's behavior in a membrane-mimicking environment. rcsb.org The results showed that the peptide preferentially orients itself parallel to the surface of the micelle. rcsb.org In this orientation, it can establish numerous hydrophobic and electrostatic interactions with the micelle, which stabilizes its position and structure. rcsb.org Such computational approaches are invaluable for understanding the transient and dynamic processes of peptide-membrane interactions that can be challenging to capture with static experimental techniques. The simulations confirmed that the α-helical conformation is stable within this environment. rcsb.org
Structure Activity Relationship Sar and Peptide Engineering
Identification of Crucial Structural Motifs and Residues for Bioactivity
Maximin-H11 is a 20-amino-acid peptide with the primary sequence: Ile-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Ile-Lys-Lys-Ile. novoprolabs.com Analysis of this sequence and comparison with other maximin family peptides reveal several key features essential for its antimicrobial and hemolytic activities. uniprot.orgresearchgate.net
Amphipathic α-Helix: Like many antimicrobial peptides, this compound is predicted to form an amphipathic α-helical structure in the hydrophobic environment of a cell membrane. This structure is characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. The extensive hydrophobic face, dominated by Isoleucine, Leucine, Valine, and Glycine (B1666218) residues, facilitates insertion into the lipid bilayer of microbial membranes. The smaller hydrophilic face, containing Serine and the cationic Lysine residues, interacts with the aqueous environment and the negatively charged components of bacterial membranes. mdpi.com
Cationic C-Terminus: The two consecutive Lysine (Lys) residues at positions 18 and 19 give the peptide a net positive charge. novoprolabs.com This cationic region is crucial for the initial electrostatic attraction to the negatively charged phospholipids, lipopolysaccharides (in Gram-negative bacteria), and teichoic acids (in Gram-positive bacteria) that comprise microbial cell walls. frontiersin.org
Glycine/Proline Hinge: The Proline (Pro) residue at position 4 is significant. Proline is known as a "helix breaker" and its presence often induces a kink or hinge in the peptide backbone. This flexibility can be critical for the peptide's ability to transition from an unstructured state in solution to a helical state upon membrane interaction, and for the correct orientation required for pore formation or membrane disruption. nih.gov The Glycine residues (at positions 3, 7, 10, 14, and 15) also contribute to conformational flexibility.
Rational Design and De Novo Synthesis of this compound Analogues
Rational design involves the logical modification of a peptide's sequence to improve its properties, such as increasing its antimicrobial potency while decreasing its toxicity to host cells (e.g., hemolytic activity). mdpi.com De novo synthesis allows these designed analogues to be created chemically, typically via solid-phase peptide synthesis. asm.org
For this compound, rational design strategies would focus on:
Enhancing Amphipathicity: Systematically replacing residues to improve the segregation of hydrophobic and hydrophilic faces on the α-helix. For example, substituting Serine at position 11 with a hydrophobic residue could increase membrane interaction, while substituting a hydrophobic residue on the polar face with a polar or charged one could enhance selectivity.
Increasing Cationic Charge: The net positive charge can be increased by substituting neutral amino acids with basic residues like Lysine (Lys) or Arginine (Arg). This generally strengthens the initial interaction with bacterial membranes and can broaden the spectrum of activity. frontiersin.orgbrieflands.com
The synthesis of these rationally designed analogues allows for systematic testing to build a comprehensive SAR profile, guiding the development of peptides with optimized therapeutic indices.
Impact of Amino Acid Substitutions, Deletions, and Chemical Modifications on Functional Potency
Specific modifications to the this compound sequence can have profound effects on its biological activity.
Amino Acid Substitutions:
Hydrophobic Face: Replacing a residue like Valine-16 on the non-polar face with amino acids of varying hydrophobicity (e.g., Alanine, Leucine, or the charged Lysine) would directly impact the peptide's interaction with the membrane core. A substitution with Lysine would disrupt the hydrophobic face, likely reducing both antimicrobial and hemolytic activity, while substitution with the more hydrophobic Leucine could increase both. mdpi.com
Cationic Tail: Substituting the Lysine residues at positions 18 and 19 with Arginine could enhance activity, as the guanidinium (B1211019) group of Arginine can form more hydrogen bonds than the primary amine of Lysine. Replacing them with neutral or acidic residues would drastically reduce antimicrobial potency due to the loss of electrostatic attraction. brieflands.com
Hinge Region: Altering the Proline at position 4 could affect the peptide's flexibility and its ability to adopt an active conformation at the membrane interface.
Deletions: Deleting residues could shorten the peptide, potentially affecting its ability to span the membrane or form a stable helix. Deleting one of the Lysine residues would lower the net charge and likely reduce activity.
Chemical Modifications:
Amidation: As noted, C-terminal amidation is critical. The absence of this modification would introduce a negative charge, decrease the net positive charge, and likely impair activity. nih.gov
D-Amino Acid Substitution: Replacing the natural L-amino acids with their D-isomers can render the peptide resistant to degradation by proteases, a significant advantage for therapeutic applications. mdpi.com
Table 1: Predicted Impact of Single Amino Acid Substitutions on this compound Properties
| Position | Original Residue | Substitution | Predicted Effect on Property | Rationale |
|---|---|---|---|---|
| 4 | Pro (P) | Ala (A) | Increased helical stability, potentially altered activity | Removes the backbone kink, leading to a more rigid helix. nih.gov |
| 11 | Ser (S) | Lys (K) | Increased cationicity and polarity | Enhances electrostatic attraction to bacterial membranes. brieflands.com |
| 12 | Ala (A) | Trp (W) | Increased hydrophobicity and membrane anchoring | Tryptophan has a strong preference for the membrane interface, potentially increasing potency. brieflands.com |
| 18 | Lys (K) | Glu (E) | Drastically reduced cationicity | Introduces a negative charge, repelling the peptide from the bacterial surface and likely abolishing activity. |
Chemoinformatic and Computational Approaches to SAR Elucidation and Prediction
Computational tools are invaluable for predicting the properties of this compound and its analogues, guiding rational design and reducing the need for extensive initial synthesis and screening. researchgate.net
Helical Wheel Projections: These simple 2D representations are used to visualize the amphipathic nature of α-helical peptides. By plotting the amino acid sequence onto a helical spiral, it is possible to see the distribution of hydrophobic and hydrophilic residues, allowing for a quick assessment of amphipathicity.
Physicochemical Property Calculation: Algorithms can rapidly calculate key properties for any given peptide sequence. These include molecular weight, theoretical isoelectric point (pI), net charge at physiological pH, and hydrophobicity/hydrophobic moment. The hydrophobic moment (µH) is a quantitative measure of the amphipathicity of a helix. These calculated values can be correlated with experimentally determined biological activities (e.g., antimicrobial vs. hemolytic) to build quantitative structure-activity relationship (QSAR) models. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the peptide in different environments, such as in water versus within a lipid bilayer. These simulations provide insights into the peptide's conformational changes upon membrane binding, its orientation within the membrane, and its potential to form pores, offering a dynamic view of its mechanism of action. tandfonline.com
Table 2: Calculated Physicochemical Properties of Native this compound
| Property | Calculated Value | Significance |
|---|---|---|
| Sequence | ILGPVLGLVGSALGGLIKKI-NH2 | Primary structure with C-terminal amidation. novoprolabs.comuniprot.org |
| Molecular Weight | ~2019.6 Da | Typical size for an antimicrobial peptide. |
| Net Charge (pH 7.4) | +2 | Cationic nature is essential for targeting microbial membranes. frontiersin.org |
| Hydrophobicity (H) | High | Drives membrane insertion and lytic activity. mdpi.com |
| Hydrophobic Moment (µH) | High | Quantifies the high degree of amphipathicity in the helical conformation. |
Mechanistic Investigations of Biological Activities
Cellular and Subcellular Interaction Mechanisms
The biological activity of the antimicrobial peptide (AMP) Maximin-H11, isolated from the skin secretions of the Giant fire-bellied toad (Bombina maxima), is primarily attributed to its direct interactions with cellular structures, leading to cell death. uniprot.orguniprot.org The peptide is derived from a precursor protein designated "Maximins 3/H11 type 2" and exhibits potent antimicrobial and hemolytic properties. uniprot.org
| Property | Description | Reference |
|---|---|---|
| Protein Name | Maximins 3/H11 type 2 | uniprot.org |
| Cleaved Peptide | This compound | uniprot.org |
| Organism | Bombina maxima (Giant fire-bellied toad) | uniprot.orguniprot.org |
| Documented Activity | Antimicrobial against bacteria and the fungus C. albicans; Strong hemolytic activity. | uniprot.orguniprot.org |
| Biological Process | Cytolysis, Hemolysis, Defense response to bacterium and fungus. | uniprot.orguniprot.org |
The principal mechanism of action for this compound, like many cationic antimicrobial peptides, involves the electrostatic attraction to and subsequent disruption of the negatively charged membranes of microbial cells. nih.gov The initial binding is driven by the interaction between the peptide's positive charges and the anionic components of the target membrane, such as lipoteichoic acid in Gram-positive bacteria. nih.gov
Following initial electrostatic binding, AMPs like this compound employ various mechanisms to compromise membrane integrity. These actions are generally explained by several established models, including the barrel-stave, toroidal pore, and carpet models. mdpi.comresearchgate.net The specific model depends on the peptide's structure, concentration, and the lipid composition of the target membrane.
Barrel-Stave Model : In this model, peptides insert perpendicularly into the lipid bilayer. mdpi.com Their hydrophobic regions align with the lipid core of the membrane, while their hydrophilic surfaces face inward, creating the lining of a transmembrane pore, similar to the staves of a barrel. mdpi.comnih.gov
Toroidal Pore Model : Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously, creating a pore where the water core is lined by both the peptides and the head groups of the lipid molecules. mdpi.comelifesciences.org This model involves significant disruption of the membrane structure.
Carpet Model : In this mechanism, peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.com Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. researchgate.net
Given that this compound demonstrates strong cytolytic and hemolytic activity, its mechanism is definitively membranolytic. uniprot.orguniprot.org While specific structural studies on this compound's interaction are limited, research on the related peptide Maximin 3, which is cleaved from the same precursor, shows it adopts an amphipathic α-helical structure that lies parallel to the surface of membrane-mimicking micelles, an interaction that can be a precursor to both toroidal pore and carpet-like disruption. pdbj.org
| Mechanism Model | Description of Peptide-Membrane Interaction | Resulting Membrane State |
|---|---|---|
| Barrel-Stave | Peptides insert perpendicularly into the membrane, forming a bundle with hydrophilic faces lining a central channel. | Formation of a stable, barrel-like pore. |
| Toroidal Pore | Peptides insert and associate with lipid head groups, inducing membrane curvature and forming a pore lined by both peptides and lipids. | Formation of a dynamic, lipid-lined pore. |
| Carpet | Peptides accumulate on the membrane surface until a threshold concentration is met, causing detergent-like disruption. | Membrane dissolution and micellization. |
The interaction of this compound with biological membranes leads to rapid permeabilization and disruption. The documented strong hemolytic activity is a clear indicator of its potent ability to damage the membranes of even eukaryotic cells, such as red blood cells. uniprot.org This process begins with the peptide binding to the membrane surface, which can lead to a loss of membrane potential, leakage of ions and small molecules, and ultimately, the efflux of larger cytoplasmic contents, culminating in cell lysis. nih.gov The kinetics of this process are typically rapid and concentration-dependent. The disruption dynamics are governed by the peptide's ability to overcome the mechanical stability of the lipid bilayer, a process influenced by factors like sterol content and lipid packing in the target membrane. biorxiv.org
The primary and most evident target of this compound is the cellular membrane. While many AMPs exert their antimicrobial effects exclusively through membrane disruption, some are known to penetrate the cell and interact with intracellular targets to inhibit essential processes like protein synthesis, nucleic acid synthesis, or enzymatic activity. mdpi.com
However, for this compound specifically, the existing scientific literature primarily focuses on its potent membranolytic activity. uniprot.orguniprot.org There is currently a lack of documented evidence identifying specific intracellular targets or the modulation of distinct biochemical pathways following potential translocation into the cytoplasm. Therefore, it is concluded that the main mechanism of action is the loss of cellular integrity due to membrane damage, though the possibility of secondary intracellular interactions cannot be entirely ruled out and warrants further investigation.
Interactions with Biological Membranes and Mimic Systems
Membranolytic Mechanisms (e.g., Pore Formation, Carpet Model)
Molecular Signaling Pathways Induced or Modulated by this compound Interaction
Currently, there is a significant gap in the scientific literature regarding the specific molecular signaling pathways that may be induced or modulated by this compound. The peptide's primary mode of action appears to be direct, physical disruption of the cell membrane, which is a rapid, lytic process rather than a receptor-mediated signaling event. Research has not yet detailed any specific interactions with host or microbial signaling cascades, such as the MAPK or other pathways, that are sometimes associated with cellular stress responses. This remains an area for future research to explore whether sublethal concentrations of this compound can trigger signaling events in either host or microbial cells.
Interplay with Microbial Physiology and Virulence Factors (e.g., against Staphylococcus aureus)
This compound is documented to be active against Gram-positive bacteria, a group that includes the significant human pathogen Staphylococcus aureus. uniprot.orguniprot.orgnih.gov The pathogenicity of S. aureus relies on a wide array of virulence factors, including surface proteins for adhesion, secreted toxins that damage host tissues, and mechanisms to evade the host immune system. nih.gov
The membrane-disrupting activity of this compound directly counteracts the fundamental physiology of S. aureus. By compromising the integrity of the bacterial cell membrane, the peptide can:
Disrupt Cellular Respiration and Energy Production : The bacterial cell membrane is the site of the electron transport chain and ATP synthesis. Damage to the membrane would dissipate the proton motive force, leading to a rapid cessation of energy production and metabolic collapse.
Inhibit Virulence Factor Secretion : Many S. aureus virulence factors, such as hemolysins and leukocidins, are secreted across the cell membrane. nih.gov Disruption of the membrane structure would cripple the secretion systems responsible for exporting these toxins, thereby reducing the bacterium's ability to cause host damage.
Neutralize Immune Evasion Mechanisms : S. aureus modifies its cell surface to resist host defenses, such as antimicrobial peptides produced by the immune system. nih.govsmw.ch The potent, direct lytic action of this compound can overwhelm these defenses. By causing rapid lysis, the peptide can kill the bacteria before they can effectively mount a defense or establish a chronic infection within a biofilm. nih.gov
In essence, the interplay between this compound and S. aureus is a direct physical confrontation at the bacterial surface. The peptide's ability to rapidly permeabilize and lyse the bacterium undermines its structural integrity, metabolic functions, and its capacity to deploy virulence factors, leading to effective microbial killing.
Based on a comprehensive review of scientific literature, there is currently insufficient data to generate a detailed article on the specific mechanistic pathways of a compound identified as “this compound” across antibacterial, anticancer, antiviral, and spermicidal activities.
Extensive searches have not yielded specific research findings for a compound with this designation. The available scientific literature often refers to related but distinct entities, such as:
Maximin H5 : An antimicrobial peptide from the skin of the Chinese frog Bombina maxima. nih.gov
H11/HspB8 : A small heat shock protein studied in the context of cancer. nih.gov
Nanobody H11 : A nanobody investigated for its interaction with the SARS-CoV-2 spike protein. biorxiv.org
Influenza H11 : A subtype of the influenza A virus hemagglutinin protein. researchgate.net
E. coli O103:H11/O26:H11 : Serotypes of Escherichia coli bacteria. researchgate.net
Without specific, verifiable research on "this compound," it is not possible to provide a scientifically accurate and authoritative article that adheres to the requested outline and quality standards. Further research or clarification on the compound's identity is required to proceed.
Spectrum of Biological Activities Non Clinical Contexts
Comprehensive In Vitro Antimicrobial Efficacy (Bacterial, Fungal, Protozoal Strains)
Maximin-H11, also referred to as Maximin 3, exhibits broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. uniprot.orgpmfst.hr It has also demonstrated efficacy against the fungal species Candida albicans. uniprot.org The peptide is sourced from the skin secretions and brain of the Chinese red-belly toad, Bombina maxima. pmfst.hrrcsb.org
Research indicates that this compound's antimicrobial action is significant. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Staphylococcus aureus. pmfst.hr
| Strain | MIC (μM) |
| Escherichia coli | 3.5 |
| Staphylococcus aureus | 1.74 |
Data sourced from Liu, R. et al. (2011). pmfst.hr
The peptide's mechanism of action is believed to involve the disruption of microbial cell membranes, a characteristic common to many antimicrobial peptides. rcsb.org It adopts an α-helical structure that is amphipathic, allowing it to interact with and compromise the integrity of bacterial membranes. rcsb.org
Antineoplastic Activity in Established Cancer Cell Lines
In addition to its antimicrobial effects, this compound has shown significant cytotoxic activity against various tumor cell lines. uniprot.org This antineoplastic potential has been a subject of interest in preclinical cancer research. While specific quantitative data on its efficacy against a wide range of cancer cell lines is still emerging in readily available literature, its activity has been noted as a key biological feature. rcsb.org The NCI-60 panel, a group of 60 human cancer cell lines used by the National Cancer Institute, represents a standard for screening potential anticancer compounds, encompassing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and brain. wikipedia.org The evaluation of this compound against such panels would provide a more comprehensive understanding of its antineoplastic spectrum.
In Vitro Antiviral Activity (e.g., Anti-HIV-1)
A distinguishing characteristic of this compound (Maximin 3) is its documented anti-HIV activity, a property not observed in other maximin peptides. rcsb.org The peptide has demonstrated significant inhibitory effects against HIV-1. uniprot.org This antiviral property adds to the peptide's broad range of biological activities, making it a molecule of interest for further investigation in the context of developing new antiviral agents. rcsb.org The mechanism of its anti-HIV action is an area of ongoing research.
Other Specialized Biological Functions (e.g., Spermicidal Activity)
This compound has been found to possess high spermicidal activity. uniprot.orgrcsb.org This effect is characterized by the rapid immobilization of spermatozoa. This function is another example of the peptide's potent membrane-disrupting capabilities.
In Vivo Efficacy in Non-Human Organismal Models (e.g., Murine Infection Models, Xenograft Models)
The in vivo efficacy of antimicrobial and antineoplastic agents is commonly evaluated in non-human models, such as murine infection models and xenograft models. For bacterial infections, mouse models of septicemia and neutropenic thigh infections are standard for assessing the in vivo potency of new compounds. nih.gov Similarly, gene-edited xenograft models, where human tumor cells are implanted into immunodeficient mice, are valuable for studying cancer development and testing the efficacy of novel drugs. kyinno.commdpi.com While the in vitro activities of this compound are well-documented, detailed reports of its efficacy in specific murine infection or xenograft models are areas for further research to translate its in vitro potential to in vivo settings.
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Fractionation (e.g., HPLC, FPLC)
Chromatographic methods are fundamental to peptide research, serving the dual purpose of purification and purity verification. rotachrom.com For Maximin-H11, which can be sourced from natural extraction or synthetic production, these techniques are indispensable for isolating the peptide from a complex mixture of other molecules and for ensuring the final product meets a high standard of purity before its use in further studies.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of peptides like this compound. rotachrom.comchromforum.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the peptide is passed through a column containing a non-polar stationary phase. Separation is achieved by applying a gradient of an organic mobile phase, with molecules eluting based on their hydrophobicity. The result is a chromatogram where pure this compound would ideally appear as a single, sharp peak. chromforum.orgscribd.com The area under this peak can be used to quantify the peptide's concentration and assess its purity relative to any contaminants. chromforum.org
Fast Protein Liquid Chromatography (FPLC) is another crucial technique, especially for the purification of biomolecules under conditions that preserve their biological activity. bio-rad.com Operating at lower pressures than HPLC, FPLC systems are biocompatible and ideal for various chromatographic modes, including ion-exchange, size-exclusion, and affinity chromatography, which can be used to fractionate this compound from crude extracts or reaction mixtures. sonntekinc.comtargetanalysis.gr
| Feature | High-Performance Liquid Chromatography (HPLC) | Fast Protein Liquid Chromatography (FPLC) |
| Primary Application | High-resolution analysis, purity assessment, and purification. rotachrom.com | Preparative purification of bioactive proteins and peptides. bio-rad.com |
| Operating Pressure | High (e.g., 100-400 bar). scribd.com | Low to Medium (e.g., up to 40 bar). scribd.combio-rad.com |
| Stationary Phase | Typically silica-based, small particle size for high resolution. | Often polymer-based (e.g., agarose), biocompatible. targetanalysis.gr |
| Common Mode | Reversed-Phase (RP-HPLC) for peptide purity. | Ion-Exchange, Size-Exclusion, Affinity. |
| Key Advantage | Excellent resolving power for complex mixtures. rotachrom.com | Preserves protein structure and function due to biocompatibility. targetanalysis.gr |
Mass Spectrometry for Peptide Identification, Sequence Verification, and Post-Translational Modification Analysis
Mass Spectrometry (MS) is an analytical technique paramount for the definitive identification and structural characterization of peptides. creative-proteomics.com For this compound, MS confirms its molecular weight with high accuracy, providing primary evidence of its identity. For instance, the molecular mass of the related peptide, Maximin-3, was determined using Fast Atom Bombardment (FAB) mass spectrometry. uniprot.org
Beyond simple mass determination, tandem mass spectrometry (MS/MS) is employed for sequence verification. creative-proteomics.com In this process, this compound ions are isolated and fragmented within the mass spectrometer. The resulting fragment ions produce a spectrum that allows for the deduction of the amino acid sequence, which can then be compared against the known sequence to confirm its integrity. core.ac.uk
MS is also critical for identifying post-translational modifications (PTMs), which are common in peptides from natural sources. creative-proteomics.comfmi.ch The UniProt database entry for Maximins 3/H11 type 2 indicates that the protein is processed from a larger precursor into a mature form, a process involving PTMs like the cleavage of signal and propeptide sequences. uniprot.org MS can detect the mass shifts associated with these modifications, providing a complete picture of the final, active peptide structure. creative-proteomics.com
| Technique | Application for this compound Research | Key Information Provided |
| MALDI-TOF MS | Rapid determination of molecular mass. creative-proteomics.com | Confirmation of peptide identity and purity. |
| ESI-MS | Analysis of peptides, often coupled with liquid chromatography (LC-MS). creative-proteomics.com | Molecular weight of the intact peptide from solution. |
| Tandem MS (MS/MS) | Peptide sequencing and PTM analysis. creative-proteomics.comcore.ac.uk | Verification of amino acid sequence and localization of modifications. creative-proteomics.com |
Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Understanding how this compound interacts with its biological targets, such as bacterial cell membranes, requires sophisticated biophysical techniques that can measure binding events in real-time. researchgate.netnih.gov
Surface Plasmon Resonance (SPR) is a powerful, label-free method for studying the kinetics of molecular interactions. indico.kr In a hypothetical experiment, a target molecule, such as a lipid bilayer mimicking a bacterial membrane, would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the surface. The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected and plotted as a response over time. This data allows for the calculation of key kinetic parameters, including the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which quantifies binding affinity.
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. univr.it ITC directly measures the heat released or absorbed during a binding event. tainstruments.commpg.de In a typical setup, this compound would be titrated into a sample cell containing its binding partner. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. univr.itunizar.es This thermodynamic profile provides deep insight into the forces driving the interaction between this compound and its target.
| Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. indico.kr | Association rate (k_a), Dissociation rate (k_d), Affinity (K_D). |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with a binding event in solution. tainstruments.com | Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). univr.it |
Advanced Microscopy for Subcellular Localization and Morphological Impact Assessment
Advanced microscopy techniques are vital for visualizing the effects of antimicrobial peptides on target cells and for determining where the peptide localizes within the cell. While specific studies imaging this compound are not prominent, the application of these methods is standard in the field.
Fluorescence and confocal microscopy would allow researchers to observe the morphological changes induced by this compound in bacterial or fungal cells. By using fluorescent dyes that stain different cellular components (e.g., membrane, DNA), one could visualize effects such as membrane permeabilization, blebbing, or cell lysis.
To track the peptide itself, this compound could be chemically synthesized with a fluorescent tag. Introducing this labeled peptide to cells would enable the direct visualization of its binding to the cell surface and any subsequent internalization. This approach provides crucial information on whether the peptide's primary mode of action occurs at the cell membrane or if it needs to enter the cell to reach an internal target.
Flow Cytometry for Cellular Response and Internalization Studies
Flow cytometry is a high-throughput technique that allows for the rapid analysis of thousands of individual cells as they pass through a laser beam. This method is exceptionally useful for quantifying cellular responses to treatment with this compound.
For instance, to measure membrane disruption, a key mechanism for many antimicrobial peptides, cells can be treated with this compound and then stained with a fluorescent dye like propidium (B1200493) iodide (PI). PI can only enter cells with compromised membranes, so an increase in fluorescence intensity indicates membrane damage. Flow cytometry can quantify the percentage of PI-positive cells in a population, providing a robust measure of the peptide's lytic activity.
Similarly, if this compound is fluorescently labeled, flow cytometry can be used to quantify the amount of peptide that binds to or is internalized by cells over time and at different concentrations. pnas.org This provides quantitative data that complements the visual information obtained from microscopy. molbiolcell.org
| Application | Method | Information Gained |
| Membrane Permeabilization | Staining with membrane-impermeant dyes (e.g., Propidium Iodide). | Percentage of cells with compromised membranes. |
| Cellular Binding/Internalization | Using a fluorescently-labeled this compound. pnas.org | Quantification of peptide association with the cell population. molbiolcell.org |
| Apoptosis/Cell Death Analysis | Co-staining with markers like Annexin V and PI. | Differentiation between different cell death pathways. |
Validation of Analytical Procedures for this compound Research
To ensure that data generated from the study of this compound is reliable, reproducible, and accurate, the analytical procedures themselves must be validated. europa.eu The International Council for Harmonisation (ICH) provides widely accepted guidelines, such as Q2(R2), for the validation of analytical methods. europa.eu The objective is to demonstrate that a procedure is suitable for its intended purpose. ich.org
Validation involves assessing several key performance characteristics. For a quantitative HPLC method used to determine the purity of this compound, this would involve demonstrating:
Accuracy : The closeness of the test results to the true value.
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations like different days, analysts, or equipment). europa.eu
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ich.org
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range : The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. ich.org
Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org
Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Proper validation of these analytical methods is a prerequisite for any research that could form the basis of preclinical or clinical development, ensuring the integrity of all findings related to this compound. europa.eu
Computational and Theoretical Frameworks
Quantum Mechanical and Molecular Mechanics Simulations of Peptide Behavior
The dynamic nature of peptides is crucial to their biological function. Computational simulations using quantum mechanics (QM) and molecular mechanics (MM) are powerful tools for exploring the conformational landscape and behavior of peptides like those in the maximin family.
Quantum Mechanics (QM): QM calculations, though computationally intensive, provide highly accurate descriptions of electronic structure and bonding. For peptides, QM methods can be used to parameterize force fields, study reaction mechanisms, and analyze the electronic properties of specific residues or interaction sites. The Schrödinger equation forms the basis of these calculations, allowing for the determination of a system's wave function and energy state.
Molecular Mechanics (MM) and Molecular Dynamics (MD): MM methods use classical physics to model molecular systems, representing atoms as spheres and bonds as springs. This simplification allows for the simulation of large systems, such as a peptide in a solvent or interacting with a membrane, over biologically relevant timescales (nanoseconds to microseconds). Molecular dynamics (MD) simulations track the positions and velocities of atoms over time, revealing the dynamic behavior of the peptide.
Studies on related maximin peptides, such as Maximin 1 and Maximin 3, have utilized MD simulations to model their interaction with bacterial membrane mimetics. These simulations show that maximin peptides typically maintain a stable α-helical conformation and position themselves parallel to the membrane surface, interacting through both hydrophobic and electrostatic forces. This orientation is believed to be a key part of their antimicrobial mechanism. Flexibility in specific regions of the peptide, often around glycine (B1666218) residues, has been observed in simulations and is thought to contribute to the peptide's low hemolytic activity. Although specific MD studies on Maximin-H11 are not detailed in the provided search results, the behavior of other maximins provides a strong predictive framework for its likely actions.
Table 1: Common Parameters and Outputs of MD Simulations for Peptides
| Parameter/Output | Description | Relevance to Peptide Behavior |
| Force Field | A set of parameters and equations (e.g., CHARMM, AMBER, GROMOS) that defines the potential energy of the system. | Determines the accuracy of the interactions between atoms in the peptide and its environment. |
| Solvent Model | Explicit (e.g., TIP3P) or implicit representation of solvent molecules (typically water). | Crucial for accurately modeling the hydrophobic effect and peptide folding/solubility. |
| Ensemble | Statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state (constant Number of particles, Volume, Temperature, or Pressure). | Ensures the simulation mimics realistic physiological conditions. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated peptide and a reference structure over time. | Indicates the stability of the peptide's conformation (e.g., α-helix). |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the peptide, which can be important for function and binding. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Characterizes the peptide's interaction with water, ions, or lipid headgroups. |
Molecular Docking Studies and Protein-Peptide Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, such as a protein or a membrane surface) to form a stable complex. This method is crucial for understanding the molecular basis of a peptide's biological activity and for structure-based drug design.
The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of the target. These poses are then evaluated using a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). A more negative binding energy typically indicates a more stable and favorable interaction.
For antimicrobial peptides like this compound, the primary target is often the bacterial cell membrane. However, they can also interact with specific intracellular or surface proteins. Docking studies can elucidate these interactions. For example, a peptide could be docked against key bacterial enzymes, such as penicillin-binding proteins (PBPs), to investigate potential inhibitory activity.
While specific molecular docking studies for this compound were not found in the provided search results, the general methodology is widely applied to AMPs. The results of such a study would typically include the predicted binding pose, the calculated binding energy, and an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Modern deep learning approaches, such as those using AlphaFold2 or ESMFold, are also being benchmarked and used to predict protein-peptide interactions with increasing accuracy.
Table 2: Key Components and Results of a Typical Molecular Docking Study for an Antimicrobial Peptide
| Component | Description | Example/Relevance for this compound |
| Receptor Structure | The 3D atomic coordinates of the target protein or membrane model. Often obtained from databases like the Protein Data Bank (PDB). | A key bacterial protein (e.g., PDB ID: 3KGL for procruciferin) or a modeled bacterial membrane bilayer. |
| Ligand Structure | The 3D structure of the peptide. This can be derived from NMR data or predicted using tools like PEP-FOLD. | The predicted α-helical structure of this compound. |
| Docking Algorithm | The computational method used to explore the conformational space of the ligand within the receptor's binding site (e.g., AutoDock, ClusPro). | A rigid or flexible docking protocol to account for peptide and/or receptor movement upon binding. |
| Scoring Function | A mathematical function used to estimate the binding free energy of the docked poses. | Calculates a score (e.g., -759 kcal/mol for a designed AMP with PBP5) to rank potential binding modes. |
| Binding Site Analysis | Identification of the amino acid residues in the receptor that form key interactions with the peptide. | Analysis of hydrogen bonds, salt bridges, and hydrophobic interactions between this compound and its target. |
| Predicted Binding Affinity (ΔG) | The calculated free energy of binding, indicating the strength of the interaction. | A highly negative value would suggest strong, stable binding of this compound to its target. |
Translational Potential and Future Research Directions
Maximin-H11 as a Biodiscovery Template for New Biologically Active Agents
The unique structural and functional characteristics of this compound make it an excellent template for the discovery and design of new biologically active agents. researchgate.netnih.gov As a member of the maximin family of peptides, which are known for their potent antimicrobial and other biological activities, this compound provides a natural starting point for creating novel therapeutic molecules. uniprot.orgnih.gov
Researchers utilize the amino acid sequence and the amphipathic α-helical structure of peptides like this compound to inform the design of synthetic analogues with improved characteristics. nih.govnih.gov The process of using natural peptides as templates often involves studying structure-activity relationships (SAR) to understand how modifications to the peptide's sequence, charge, and hydrophobicity affect its biological function. kuleuven.beresearchgate.netnih.gov This knowledge allows for the rational design of new compounds with enhanced potency, greater selectivity for microbial targets, and reduced toxicity to host cells. nih.gov The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. researchgate.netnih.gov
Table 1: Properties of this compound
| Property | Description | Source(s) |
|---|---|---|
| Origin | Skin of the Giant fire-bellied toad (Bombina maxima) | novoprolabs.comuniprot.org |
| Amino Acid Sequence | Ile-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Ile-Lys-Lys-Ile | novoprolabs.com |
| Biological Activity | Antibacterial, Antifungal | novoprolabs.comuniprot.org |
| Associated Peptide | Often found and studied with Maximin 3 | uniprot.org |
Applications in Veterinary and Agricultural Antimicrobial Strategies
Antimicrobial peptides (AMPs) are being explored as alternatives to conventional antibiotics in both veterinary medicine and agriculture to combat the growing issue of drug resistance. biomedres.usnih.govresearchgate.net While direct studies on this compound in these fields are not extensively documented, its demonstrated antimicrobial activities suggest significant potential. novoprolabs.comuniprot.org
In veterinary medicine, AMPs could be used to treat infections in livestock and companion animals, potentially reducing the reliance on traditional antibiotics that contribute to resistance. biomedres.usnih.gov The use of peptide-based drugs is particularly appealing for food-producing animals as they are often readily metabolized, which can reduce the risk of residues in products like milk and meat. nih.gov
In agriculture, AMPs represent a promising strategy for plant protection against various phytopathogens. researchgate.net The overuse of conventional pesticides has led to resistance and environmental concerns, making AMPs an attractive, and potentially more sustainable, alternative. acs.org Research into expressing AMP genes in transgenic plants to enhance disease resistance is an active area of investigation. acs.org The broad-spectrum activity of peptides like this compound could translate into effective control of bacterial and fungal diseases in crops. novoprolabs.comacs.org
Biotechnological Advancements in Sustainable and Scalable Production
A significant hurdle for the widespread application of antimicrobial peptides like this compound is the cost and scalability of production. biomedres.us While chemical synthesis is feasible for research quantities, it is often too expensive for large-scale applications. novoprolabs.com Biotechnological production using recombinant DNA technology in various host systems is a key area of research to overcome this limitation.
The production of AMPs has been explored in various systems, including:
Microbial Fermentation: Using bacteria or yeast to produce large quantities of peptides is a common and cost-effective method. biorxiv.org However, the antimicrobial nature of the peptide can sometimes be toxic to the microbial host, requiring specialized strategies to ensure production. ucl.ac.uk
Plant-Based Expression: Using plants as bioreactors, sometimes called "molecular farming," offers a cost-effective approach for the large-scale production of therapeutic proteins and peptides. biorxiv.org
Insect Cell Systems: Baculovirus expression systems in insect cells have also been used for producing complex proteins and could be applied to AMPs. biorxiv.org
While a transgenic rice cell line designated "H11" has been used for recombinant protein production, this is coincidental and not related to the production of the this compound peptide. researchgate.net The development of efficient recombinant production systems is crucial for making this compound and other AMPs economically viable for therapeutic, veterinary, and agricultural uses.
Exploration of this compound in Synthetic Biology and Bioengineering Applications
Synthetic biology applies engineering principles to biological systems, allowing for the design and construction of new biological parts, devices, and systems. mpg.de this compound and other AMPs are valuable molecules within this field.
Synthetic biologists can use the genetic sequence of this compound as a component in engineered genetic circuits. For example, a circuit could be designed to produce this compound in a specific context, such as in the presence of a pathogen. This approach could lead to novel "smart" therapeutics or engineered probiotics that can fight infections locally. nih.gov
In bioengineering, peptides like this compound can be used to create new biomaterials with antimicrobial properties. unl.pt For instance, the peptide could be incorporated into wound dressings, medical implant coatings, or food packaging materials to prevent microbial growth and biofilm formation. The convergence of computational tools and synthetic biology is accelerating the discovery and design of new peptides with optimized properties for these diverse applications. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Maximin 3 |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Maximin-H11, and how can researchers ensure reproducibility?
- Methodological Answer : Reproducibility requires meticulous documentation of stoichiometric ratios, reaction conditions (temperature, solvent system, catalysts), and purification protocols. For example, replicate synthesis batches should include control experiments to validate yield consistency. Characterization data (e.g., NMR, HPLC) must align with literature benchmarks. Experimental sections should explicitly state deviations from published procedures and provide raw spectral data in supplementary materials .
- Table 1 : Key Parameters for Reproducible Synthesis
| Parameter | Optimal Range | Validation Method |
|---|---|---|
| Reaction Temperature | 25–30°C | Thermocouple calibration |
| Solvent Purity | ≥99.9% | GC-MS analysis |
| Catalyst Loading | 1.5 mol% | Titration |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Compare H/C chemical shifts with reference spectra; quantify impurities via integration .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm); validate purity using spiked samples and retention time matching .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and isotopic patterns. Discrepancies ≥2% in purity metrics warrant re-purification .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data in this compound studies across different experimental models?
- Methodological Answer :
Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays).
Error Analysis : Quantify inter-model variability via coefficient of variation (CV) calculations. For instance, CV >15% in IC₅₀ values suggests model-specific confounding factors (e.g., membrane permeability differences) .
Theoretical Alignment : Reconcile discrepancies by mapping bioactivity trends to physicochemical properties (logP, polar surface area) using QSAR models .
Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Variable Selection : Systematically modify substituents (e.g., alkyl chains, electron-withdrawing groups) while keeping core scaffold intact.
- Control Experiments : Include parent compound (this compound) in all assays to establish baseline activity .
- Data Normalization : Express activity as fold-change relative to controls to minimize batch-to-batch variability. Use multivariate regression to isolate structural contributors to activity .
Q. How can researchers optimize reaction conditions for this compound scale-up without compromising yield or purity?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to test interactions between temperature, solvent volume, and catalyst concentration.
- In-Process Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
- Scale-Down Validation : Replicate pilot-scale conditions in microreactors to predict bottlenecks (e.g., heat transfer limitations) .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are suitable for analyzing dose-response inconsistencies in this compound pharmacology studies?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves to dose-response data; compare EC₅₀ values using F-tests for model significance .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points; report exclusion criteria transparently .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity .
Q. How should mechanistic studies of this compound integrate computational and experimental data?
- Methodological Answer :
- Docking Simulations : Validate predicted binding poses (e.g., AutoDock Vina) with mutagenesis data (e.g., alanine scanning) .
- Kinetic Modeling : Derive rate constants (kₐᵢᵣ/kᵢₙₕ) from stopped-flow assays; correlate with MD simulations of transition states .
Ethical & Reporting Standards
Q. What criteria define ethically sound data reporting for this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
